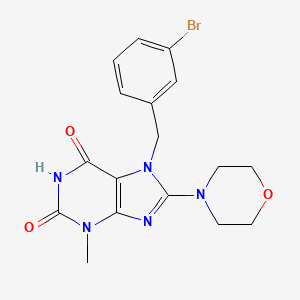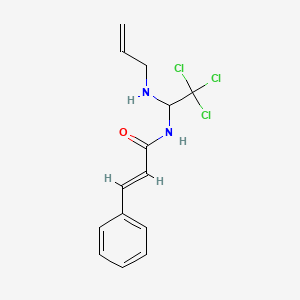
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide is a synthetic organic compound characterized by its unique structure, which includes an allylamino group, a trichloroethyl group, and a phenyl-acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide typically involves the reaction of allylamine with 2,2,2-trichloroethyl acrylate in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Acidic or basic catalysts to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The phenyl-acrylamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted phenyl-acrylamide derivatives.
科学的研究の応用
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism by which N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
類似化合物との比較
Similar Compounds
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-4-methoxy-benzamide
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-4-tert-butyl-benzamide
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide
Uniqueness
N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
特性
分子式 |
C14H15Cl3N2O |
|---|---|
分子量 |
333.6 g/mol |
IUPAC名 |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C14H15Cl3N2O/c1-2-10-18-13(14(15,16)17)19-12(20)9-8-11-6-4-3-5-7-11/h2-9,13,18H,1,10H2,(H,19,20)/b9-8+ |
InChIキー |
ICRWHEGZPYJNTF-CMDGGOBGSA-N |
異性体SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)/C=C/C1=CC=CC=C1 |
正規SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


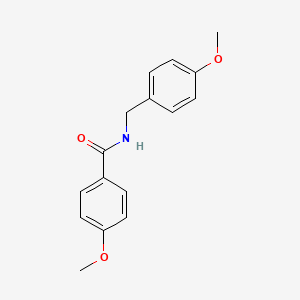
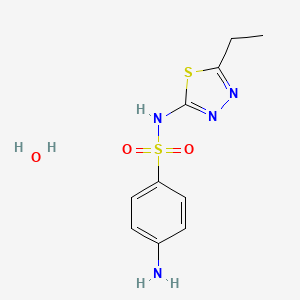
![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)
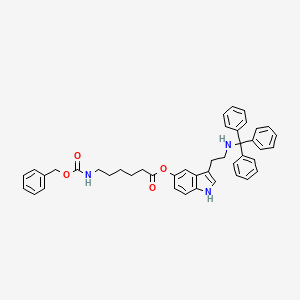
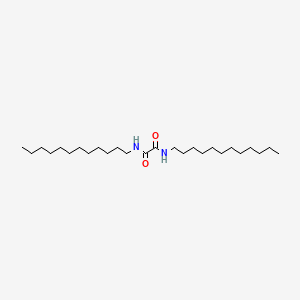
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
![N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide](/img/structure/B15080980.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

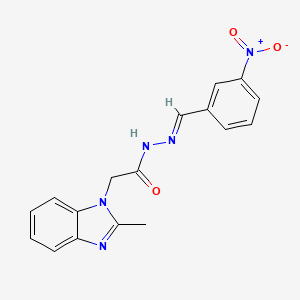
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
